molecular formula C12H8BrFO B6152955 1-bromo-2-fluoro-4-phenoxybenzene CAS No. 1138557-58-0

1-bromo-2-fluoro-4-phenoxybenzene

Cat. No.: B6152955
CAS No.: 1138557-58-0
M. Wt: 267.1
InChI Key:
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Description

1-Bromo-2-fluoro-4-phenoxybenzene is an organic compound with the molecular formula C12H8BrFO It is a derivative of benzene, characterized by the presence of bromine, fluorine, and phenoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4-phenoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. For instance, a common method includes the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide . This process ensures the selective introduction of bromine and fluorine atoms onto the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4-phenoxybenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) and catalysts like iron (III) bromide are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate the substitution of the bromine atom.

Major Products Formed:

    Electrophilic Aromatic Substitution: The major product is the substituted benzene ring with electrophiles replacing hydrogen atoms.

    Nucleophilic Substitution: The major product is the benzene ring with nucleophiles replacing the bromine atom.

Scientific Research Applications

1-Bromo-2-fluoro-4-phenoxybenzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-bromo-2-fluoro-4-phenoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The electrophilic aromatic substitution mechanism includes the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-fluoro-4-phenoxybenzene is unique due to the presence of both bromine and fluorine atoms along with a phenoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

1138557-58-0

Molecular Formula

C12H8BrFO

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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